molecular formula C27H26N2O5S B2766591 2-(6-ethoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 902585-42-6

2-(6-ethoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide

Cat. No. B2766591
M. Wt: 490.57
InChI Key: PQGKQUIFAVZWRE-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.



Chemical Reactions Analysis

This involves the study of how the compound reacts with other compounds or elements, including the products formed and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves the study of the physical properties (such as melting point, boiling point, density) and chemical properties (such as reactivity, stability) of the compound.


Scientific Research Applications

Synthesis and Applications in Drug Development

  • Synthesis of Selective EGFR Kinase Inhibitors: A new route for the preparation of a key intermediate for the synthesis of selective EGFR kinase inhibitors was described, highlighting the importance of quinolone derivatives in developing anticancer, antimalarial, antidiabetic, and antiviral agents (Jiang et al., 2011). This suggests the potential utility of quinoline derivatives in medicinal chemistry and drug development.

Structural Studies and Material Science Applications

  • Structural Aspects of Quinoline Derivatives: Research on the structural aspects of amide-containing isoquinoline derivatives has shown their ability to form gels and crystalline solids upon treatment with various acids, demonstrating the compound's utility in material sciences and pharmaceutical formulation (Karmakar et al., 2007).

Pharmacological Studies

  • Synthesis and Pharmacological Studies: The synthesis of novel quinoline derivatives with potential biological activities indicates the ongoing interest in quinoline compounds for their pharmacological properties, including their application in developing new therapeutics (Bhambi et al., 2010).

Antioxidant Applications

  • Antioxidant Use in Animal Feed: Ethoxyquin, a quinoline derivative, is widely used in animal feed to protect against lipid peroxidation, demonstrating the compound's application as an antioxidant (Blaszczyk et al., 2013).

Safety And Hazards

This involves the study of the potential risks associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

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properties

IUPAC Name

2-[6-ethoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-4-34-20-11-14-24-22(15-20)27(31)25(35(32,33)21-12-9-18(2)10-13-21)16-29(24)17-26(30)28-23-8-6-5-7-19(23)3/h5-16H,4,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGKQUIFAVZWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-ethoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide

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